3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid
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Overview
Description
3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid: is an organic compound that features a fluorine atom, a hydroxypyridinyl group, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and hydroxypyridinyl groups can impart unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
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Suzuki–Miyaura Coupling
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), at temperatures ranging from 50°C to 100°C.
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Hydroxylation
Reagents: Hydroxylating agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Conditions: Mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
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Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Often performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Can be carried out under basic or acidic conditions, depending on the nucleophile and the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridinyl group could yield a pyridine N-oxide, while reduction could lead to the formation of a hydroxylamine derivative.
Scientific Research Applications
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Medicinal Chemistry
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
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Materials Science
Polymer Synthesis: The compound can be used as a building block for the synthesis of novel polymers with unique properties.
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Biological Research
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
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3-Fluoro-5-(3-hydroxypyridin-2-yl)benzoic acid
- Similar structure but with the hydroxypyridinyl group in a different position.
- May exhibit different chemical and biological properties due to the positional isomerism.
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3-Fluoro-5-(4-hydroxypyridin-2-yl)benzoic acid
- Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness
The unique combination of the fluorine atom and the hydroxypyridinyl group in 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid imparts distinct chemical and biological properties that may not be present in its isomers. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-4-7(3-8(5-9)12(16)17)11-2-1-10(15)6-14-11/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZIQOFXZQHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692651 |
Source
|
Record name | 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-67-0 |
Source
|
Record name | 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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